2-Chloro-4-isopropyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile
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Overview
Description
2-Chloro-4-isopropyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile is a heterocyclic compound with a unique structure that combines a pyridine ring with a pyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-isopropyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile typically involves multicomponent reactions. One common method is the reaction of 2-chloroquinoline-3-carbaldehyde with active methylene compounds such as benzoylacetonitrile, dimedone, or 4-hydroxycoumarin . The reaction proceeds through a Michael addition followed by intramolecular cyclization, resulting in the formation of the desired pyrano[4,3-b]pyridine derivative .
Industrial Production Methods
Industrial production of this compound may involve similar multicomponent reactions but on a larger scale. The use of efficient catalysts and optimized reaction conditions can enhance yield and purity. The absence of metal catalysts and simple workup procedures make this method environmentally friendly and cost-effective .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-isopropyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the pyridine or pyran rings.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyrano[4,3-b]pyridine derivatives .
Scientific Research Applications
2-Chloro-4-isopropyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its heterocyclic structure can be utilized in the design of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study various biological processes and interactions.
Mechanism of Action
The mechanism of action of 2-Chloro-4-isopropyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrano[4,3-b]pyridine derivatives such as:
- 2-Chloro-7-ethyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile
- 2-Chloro-7-methyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile
Uniqueness
What sets 2-Chloro-4-isopropyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile apart is its specific substitution pattern, which can influence its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C12H13ClN2O |
---|---|
Molecular Weight |
236.70 g/mol |
IUPAC Name |
2-chloro-4-propan-2-yl-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile |
InChI |
InChI=1S/C12H13ClN2O/c1-7(2)11-8(5-14)12(13)15-10-3-4-16-6-9(10)11/h7H,3-4,6H2,1-2H3 |
InChI Key |
ZFSBJBFXUUBFMS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C(=NC2=C1COCC2)Cl)C#N |
Origin of Product |
United States |
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